molecular formula C24H29F3N8O5S B606895 Unii-rca38L4HB5 CAS No. 1494684-28-4

Unii-rca38L4HB5

Cat. No. B606895
CAS RN: 1494684-28-4
M. Wt: 598.6022
InChI Key: KTLQDDGRBDLKMN-UHFFFAOYSA-N
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Description

“Unii-rca38L4HB5” is also known as Risovalisib . It is an investigational substance with the molecular formula C24H29F3N8O5S and a molecular weight of 598.598 . The systematic name for this substance is methyl {5-[6-{[4-(methanesulfonyl)piperazin-1-yl]methyl}-4-(morpholin-4-yl)pyrrolo[2,1-f][1,2,4]triazin-2-yl]-4-(trifluoromethyl)pyridine-2-yl}carbamate .


Molecular Structure Analysis

The molecular structure of “Unii-rca38L4HB5” or Risovalisib is characterized by its molecular formula C24H29F3N8O5S . It has a molecular weight of 598.598 . The stereochemistry of this substance is achiral .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Unii-rca38L4HB5” or Risovalisib are characterized by its molecular formula C24H29F3N8O5S and a molecular weight of 598.598 . The stereochemistry of this substance is achiral .

Scientific Research Applications

1. Nanoparticle Synthesis

  • Recent advances in the liquid-phase syntheses of inorganic nanoparticles discuss the development of novel materials, a key area of chemical research. This paper highlights the advancements in the electronics industry driven by discoveries in semiconducting materials and might relate to the broader context of materials similar to Unii-rca38L4HB5 (Cushing, Kolesnichenko, & O'Connor, 2004).

2. Biomedical Research and Nanobiotechnology

  • Rolling circle amplification: a versatile tool for chemical biology, materials science and medicine explores the uses of rolling circle amplification (RCA) in biomedical research. This could potentially include research applications involving Unii-rca38L4HB5 (Ali et al., 2014).

3. Global Substance Registration System

  • Global Substance Registration System: consistent scientific descriptions for substances related to health talks about the FDA and NCATS collaborating to publish scientific descriptions of substances, which might include Unii-rca38L4HB5. This system aids in the regulation and understanding of various substances in medical and translational research (Peryea et al., 2020).

4. Translating Research into Innovations

  • Transforming the Practices and Rationale for Educational Programs to Aid Academic Researchers in Translating Research into Innovations and Ventures discusses the importance of translating scientific research into practical innovations, which can be related to the application of substances like Unii-rca38L4HB5 in various fields (Giordan, Shartrand, Steig, & Weilerstein, 2011).

5. Sustainable Applications of Recycled Aggregates

  • Recycled aggregates: Production, properties and value-added sustainable applications might indirectly relate to Unii-rca38L4HB5 by discussing sustainable applications of materials in construction and other industries (Limbachiya, 2010).

properties

IUPAC Name

methyl N-[5-[6-[(4-methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylpyrrolo[2,1-f][1,2,4]triazin-2-yl]-4-(trifluoromethyl)pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29F3N8O5S/c1-39-23(36)29-20-12-18(24(25,26)27)17(13-28-20)21-30-22(33-7-9-40-10-8-33)19-11-16(15-35(19)31-21)14-32-3-5-34(6-4-32)41(2,37)38/h11-13,15H,3-10,14H2,1-2H3,(H,28,29,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLQDDGRBDLKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC=C(C(=C1)C(F)(F)F)C2=NN3C=C(C=C3C(=N2)N4CCOCC4)CN5CCN(CC5)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29F3N8O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-rca38L4HB5

CAS RN

1494684-28-4
Record name CYH-33
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1494684284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Risovalisib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCA38L4HB5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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